(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E)-2-(4-chlorophenyl)-3-methoxyiminopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,7,9H,1H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCMVGFWQHBBW-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a nitrile-forming reaction, often using reagents such as sodium cyanide or other cyanating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile are compared below with analogous nitrile derivatives, focusing on substituent effects, synthesis, and biological activity.
Table 1: Structural Comparison of Propanenitrile Derivatives
Key Findings
Iodine in (R)-2-(4-iodophenyl)propanenitrile introduces heavier halogen effects, altering polarizability and reactivity. Methoxyimino vs. Pyrrole: The methoxyimino group in the target compound introduces hydrogen-bond acceptor capability, unlike the pyrrole substituent in compound 8 , which may participate in π-π stacking.
38% for a fluorophenyl-methoxyphenyl analog . This suggests that electron-withdrawing groups (e.g., -Cl) may improve reaction efficiency compared to electron-donating groups (e.g., -OCH₃).
Stereochemical Considerations: The E-configuration in the target compound contrasts with the Z/E-configuration in (2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile .
Biological Activity: Compound 8 demonstrated cytotoxicity in library screenings, suggesting that nitrile derivatives with chlorophenyl groups may exhibit bioactivity. The methoxyimino group in the target compound could modulate toxicity or target specificity compared to pyrrole-containing analogs.
The target compound’s physical properties may differ due to its linear structure and substituents.
Biological Activity
(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has a molecular formula of , featuring a chlorophenyl ring, a methoxyimino group, and a nitrile functional group. Its unique structure contributes to its diverse biological activities.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic outcomes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation.
Enzyme Interaction Studies
This compound has been explored as a biochemical probe for studying enzyme interactions. It may serve as an inhibitor for enzymes such as phosphopantetheine adenylyltransferase (EC 2.7.7.3), which is crucial in various metabolic pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating potent antimicrobial activity.
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Aromatic rings, halogen substituents | Anticancer properties |
| Compound B | Imine and nitrile groups | Antimicrobial activity |
| Compound C | Fluorinated side chains | Enzyme inhibition |
The unique combination of functional groups in this compound enhances its pharmacological profile compared to other similar compounds, potentially leading to distinct biological activities not observed in others.
Q & A
Basic: What synthetic strategies are effective for preparing (3E)-configured propanenitrile derivatives, and how can reaction conditions control stereochemical outcomes?
Methodological Answer:
The synthesis of (3E)-configured nitriles often employs condensation reactions between acetonitrile derivatives and substituted aldehydes or ketones under controlled conditions. Key parameters include:
- Catalyst selection : Base catalysts (e.g., NaH, KOtBu) or Lewis acids (e.g., TiCl₄) influence enolate formation and isomer selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) favor E-isomer formation due to stabilization of transition states .
- Temperature : Lower temperatures (0–25°C) minimize thermal isomerization.
For example, sodium hydride-iodide composites have been used to synthesize analogous nitriles in 38% yield under reflux conditions in THF .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural and stereochemical integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How can computational chemistry (e.g., DFT) predict the stability and reactivity of (3E)-configured nitriles, and validate experimental findings?
Methodological Answer:
- DFT Calculations :
- Validation :
Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
- Case Example : If NMR suggests E-configuration but X-ray shows Z-isomer:
- Re-examine crystallization conditions : Solvent polarity or temperature during crystal growth may favor unexpected isomers .
- Check dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to probe equilibria .
- Validate with additional techniques : IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Incorporate enantiopure amines or alcohols during condensation to induce asymmetry .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .
- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
Basic: What are the key safety considerations when handling nitrile derivatives like this compound?
Methodological Answer:
- Toxicity : Nitriles release cyanide upon metabolic degradation. Use fume hoods and avoid skin contact .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Waste Disposal : Neutralize with alkaline hypochlorite before disposal to degrade cyanide .
Advanced: How can researchers design analogs of this compound to study structure-activity relationships (SAR) in biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
